
sodium;(2S)-5-oxopyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;(2S)-5-oxopyrrolidine-2-carboxylate, also known as sodium L-pyroglutamate, is a sodium salt of pyroglutamic acid. This compound is a derivative of the amino acid glutamic acid and is commonly found in various biological systems. It has applications in the fields of chemistry, biology, medicine, and industry due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium;(2S)-5-oxopyrrolidine-2-carboxylate can be synthesized through the reaction of pyroglutamic acid with sodium hydroxide. The reaction typically involves dissolving pyroglutamic acid in water and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods. The process may include additional steps such as purification and crystallization to ensure the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;(2S)-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
Sodium;(2S)-5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: this compound is investigated for its therapeutic potential in treating conditions such as cognitive disorders and skin aging.
Industry: It is used in the formulation of cosmetics and personal care products due to its moisturizing and anti-aging properties.
Mécanisme D'action
The mechanism of action of sodium;(2S)-5-oxopyrrolidine-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can act as an osmolyte, helping to maintain cell volume and fluid balance. It may also influence neurotransmitter levels and modulate enzyme activity, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Sodium;(2S)-5-oxopyrrolidine-2-carboxylate can be compared with other similar compounds such as:
Sodium glutamate: Both are derivatives of glutamic acid, but sodium glutamate is primarily used as a flavor enhancer in food.
Sodium pyroglutamate: This compound is similar in structure but may have different applications and properties.
Sodium lactate: Another sodium salt with different chemical properties and uses, primarily in the food and pharmaceutical industries.
The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for a variety of applications in different fields.
Propriétés
IUPAC Name |
sodium;(2S)-5-oxopyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3.Na/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPCXAMJWCDHFM-DFWYDOINSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

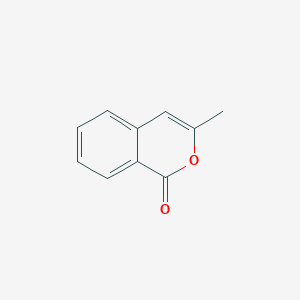

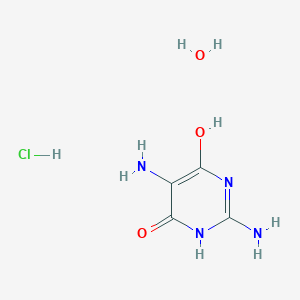
![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate](/img/structure/B7819353.png)
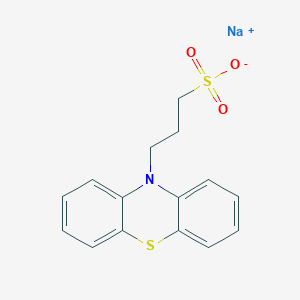
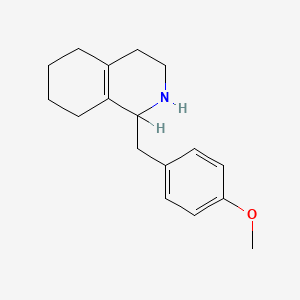
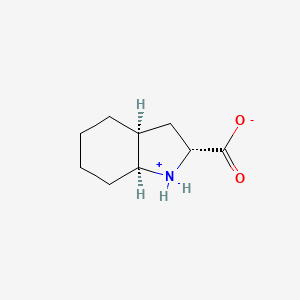
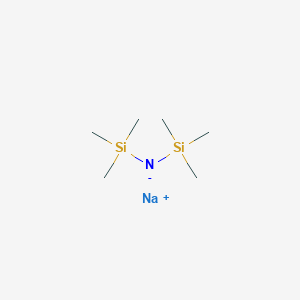
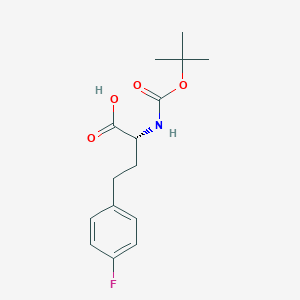

![a-[(Boc-amino)methyl]-3-chlorobenzeneacetic acid](/img/structure/B7819395.png)


